
3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one is an organic compound that belongs to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound is characterized by the presence of a dimethylamino group attached to a methylene bridge, which is connected to the dihydropyran ring. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one typically involves the reaction of dihydropyran with dimethylamine in the presence of a suitable catalyst. One common method is the reductive amination of dihydropyran-4-one with dimethylamine using sodium cyanoborohydride as the reducing agent. The reaction is usually carried out in an organic solvent such as methanol or ethanol under mild conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of fixed-bed reactors with immobilized catalysts can facilitate the reaction, allowing for better control over reaction parameters and product purity.
Chemical Reactions Analysis
Types of Reactions
3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated pyrans and other substituted derivatives.
Scientific Research Applications
3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The pyran ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler analog without the dimethylamino group.
2,3-Dihydro-4H-pyran: Another structural isomer with different reactivity.
Tetrahydropyran: A fully saturated analog with different chemical properties.
Uniqueness
3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]oxan-4-one |
InChI |
InChI=1S/C8H15NO2/c1-9(2)5-7-6-11-4-3-8(7)10/h7H,3-6H2,1-2H3 |
InChI Key |
WORGLPABEQEWTL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1COCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


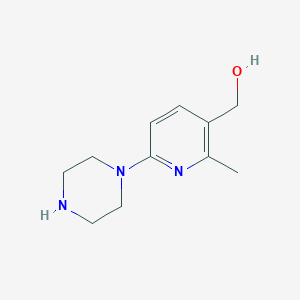
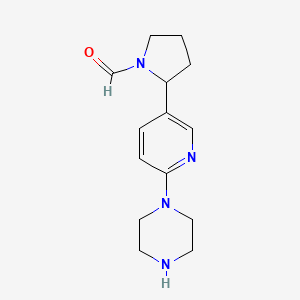
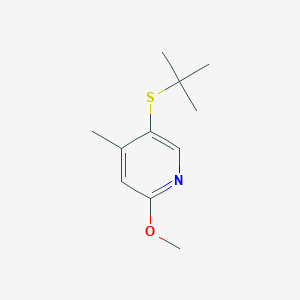

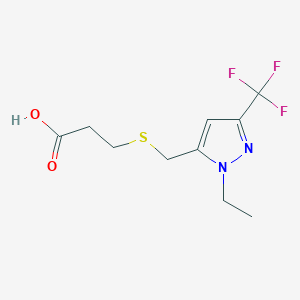

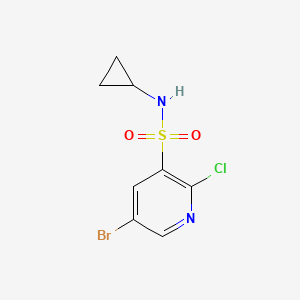

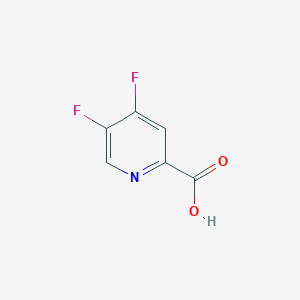




![tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B11808465.png)
